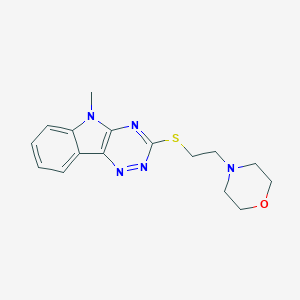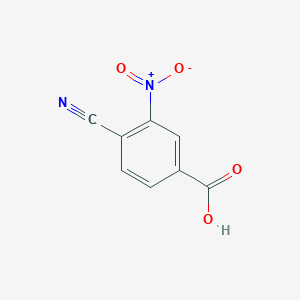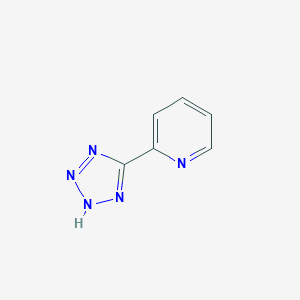
6-Nitro-2-phenylquinoxaline
Übersicht
Beschreibung
6-Nitro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9N3O2 . It has an average mass of 251.240 Da and a mono-isotopic mass of 251.069473 Da .
Synthesis Analysis
Quinoxalines, including this compound, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . The synthesis of quinoxalines has been intensively studied, with a focus on green chemistry and cost-effective methods . For instance, 6-amino quinoxalines were prepared from the corresponding 2-nitro quinoxalines via stannous (II) chloride reduction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoxaline core with a nitro group at the 6-position and a phenyl group at the 2-position . The compound is canonicalized, with a complexity of 325, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.24 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Dye Applications
6-Nitro-2-phenylquinoxaline and its derivatives have been explored for their potential applications in the synthesis of fluorescent whiteners and disperse dyes for polyester fibers. Research has focused on the synthesis of various substituted quinoxalines and evaluating their effectiveness as dyes and whiteners. For instance, a study by Rangnekar and Tagdiwala (1986) detailed the synthesis of 6-acetamido-2-substituted quinoxalines and their evaluation as fluorescent whiteners on polyester fibers (Rangnekar & Tagdiwala, 1986).
Polymer Synthesis and Material Science
This compound has also been studied in the context of polymer synthesis and material science. Baek and Harris (2005) developed an efficient synthetic route for a self-polymerizable phenylquinoxaline monomer, highlighting the material's potential in advanced polymer applications (Baek & Harris, 2005).
Structural Chemistry and Molecular Interactions
In structural chemistry, the compound has been studied for its molecular interactions and structural properties. Ahmed, Ferguson, and Glidewell (1998) investigated 3-ferrocenyl-6-nitro-2-phenylquinoxaline, analyzing its cyclic centrosymmetric dimers and the role of hydrogen bonds and π-π stacking interactions (Ahmed, Ferguson, & Glidewell, 1998).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of this compound derivatives has been a subject of interest. Loriga et al. (1990) synthesized isomeric 2-phenylquinoxalines N-oxides with various substituents and evaluated their anti-Trichomonas vaginalis activity, demonstrating the compound's potential in antimicrobial applications (Loriga et al., 1990). Additionally, Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, exploring their cytostatic activities against various human cell lines, indicating potential antitumor applications (Racané et al., 2006).
Electronic Materials
The role of this compound in electronic materials, specifically in organic light-emitting diodes (OLEDs), has been explored. Redecker et al. (1999) studied the electron transport properties of soluble tris-phenylquinoxalines, suggesting its potential use in OLEDs (Redecker et al., 1999).
Zukünftige Richtungen
Quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . They could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors . Therefore, they hold great promise for future development in medicinal chemistry.
Wirkmechanismus
Target of Action
6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Mode of Action
The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .
Pharmacokinetics
It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.
Biochemische Analyse
Biochemical Properties
6-Nitro-2-phenylquinoxaline has been found to exhibit potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM . This suggests that it interacts with the enzyme acetylcholinesterase, potentially influencing the breakdown of acetylcholine in the body .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been observed that quinoxaline derivatives, including this compound, show no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet fully understood. It is known that quinoxalines can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Eigenschaften
IUPAC Name |
6-nitro-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCVIJFCPOXHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355814 | |
| Record name | 6-nitro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71896-99-6 | |
| Record name | 6-nitro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?
A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].
Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?
A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
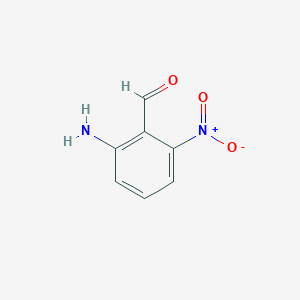
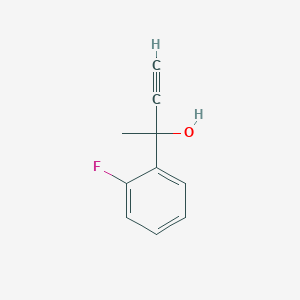
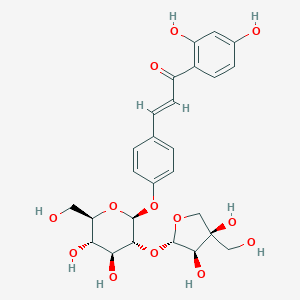

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
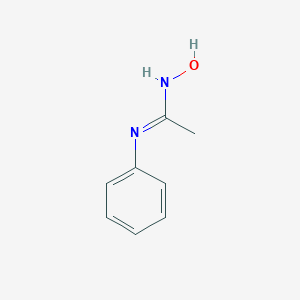
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)


